tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate
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Overview
Description
tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate is an organic compound that features a cyclobutane ring substituted with an aminomethyl group, a fluorine atom, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated cyclobutane derivative with an aminomethylating agent, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods utilize advanced reactors and automation to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom and the aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated cyclobutane derivatives and aminomethyl-substituted cyclobutanes. Examples include:
- tert-Butyl 3-(aminomethyl)-3-chlorocyclobutanecarboxylate
- tert-Butyl 3-(aminomethyl)-3-bromocyclobutanecarboxylate
- tert-Butyl 3-(aminomethyl)-3-hydroxycyclobutanecarboxylate
Uniqueness
tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-9(2,3)14-8(13)7-4-10(11,5-7)6-12/h7H,4-6,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQTWZWUAYMTEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)(CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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